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molecular formula C4H3NOS B1332969 Thiazole-4-carboxaldehyde CAS No. 3364-80-5

Thiazole-4-carboxaldehyde

Cat. No. B1332969
M. Wt: 113.14 g/mol
InChI Key: WRFKSVINLIQRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747023B1

Procedure details

In isopropyl alcohol (100 ml) was dissolved 4-formylthiazole (10.9 g), followed by the addition of potassium fluoride (280 mg) and nitromethane (14.46 g). The resulting mixture was stirred at 60 to 65° C. for 2 hours. The reaction mixture was then stirred overnight at room temperature. The solvent was distilled off under reduced pressure. The residue was dissolved in benzene (50 ml), followed by the addition of acetic anhydride (12.29 g) and 4-(dimethylamino)pyridine (588 g). The resulting mixture was heated under reflux for 2 hours. The solvent was distilled off under reduced pressure. Methylene chloride was added to the residue. The resulting mixture was washed with a saturated aqueous solution of sodium bicarbonate. The organic layer was then dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column (hexane : ethyl acetate=1:1), whereby the title compound (8.73 g) was obtained as vividly yellow crystals.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
14.46 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:4]=[CH:5][S:6][CH:7]=1)=O.[F-].[K+].[N+:10]([CH3:13])([O-:12])=[O:11].[CH:14](O)(C)C>>[N+:10]([C:13]([CH3:14])=[CH:1][C:3]1[N:4]=[CH:5][S:6][CH:7]=1)([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
14.46 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
C(=O)C=1N=CSC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 60 to 65° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred overnight at room temperature
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in benzene (50 ml)
ADDITION
Type
ADDITION
Details
followed by the addition of acetic anhydride (12.29 g) and 4-(dimethylamino)pyridine (588 g)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Methylene chloride was added to the residue
WASH
Type
WASH
Details
The resulting mixture was washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column (hexane : ethyl acetate=1:1), whereby the title compound (8.73 g)
CUSTOM
Type
CUSTOM
Details
was obtained as vividly yellow crystals

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C(=CC=1N=CSC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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